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molecular formula C12H17N3O2 B8607266 1-(2-Methyl-4-nitrophenyl)-1,4-diazepane

1-(2-Methyl-4-nitrophenyl)-1,4-diazepane

Cat. No. B8607266
M. Wt: 235.28 g/mol
InChI Key: DIUDJPWQYDYXLF-UHFFFAOYSA-N
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Patent
US08710065B2

Procedure details

The title compound was prepared as described in Example 100A, substituting (2-fluoro-5-nitrophenyl)methanol and 1-methyl-1,4-diazepane with 1-fluoro-2-methyl-4-nitrobenzene and 1,4-diazepane (0.7 more equivalent), respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.F[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:11]=1C.N1CCCNCC1>>[CH3:10][C:11]1[CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[CH:14]=[CH:15][C:1]=1[N:2]1[CH2:8][CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])N1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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